molecular formula C24H32N4O6 B2421100 N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine CAS No. 956976-65-1

N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine

Cat. No.: B2421100
CAS No.: 956976-65-1
M. Wt: 472.542
InChI Key: MADPRIOMRYXOEC-IBGZPJMESA-N
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Description

N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine typically involves multiple steps, including the protection of amino groups and the formation of peptide bonds. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during the synthesis. The Boc group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides, which can be further modified or used in various applications.

Scientific Research Applications

N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme inhibition.

    Industry: Utilized in the production of specialized peptides for research and development purposes.

Mechanism of Action

The mechanism of action of N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the active amino group, allowing the compound to participate in biochemical reactions or bind to target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine is unique due to its specific combination of a Boc-protected tryptophan derivative and a piperidine ring, which provides distinct structural and functional properties compared to other Boc-protected compounds.

Properties

IUPAC Name

2-[[1-[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O6/c1-24(2,3)34-23(33)27-19(12-16-13-25-18-7-5-4-6-17(16)18)22(32)28-10-8-15(9-11-28)21(31)26-14-20(29)30/h4-7,13,15,19,25H,8-12,14H2,1-3H3,(H,26,31)(H,27,33)(H,29,30)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADPRIOMRYXOEC-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCC(CC3)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC(CC3)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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